Pirquinozol
Overview
Description
Pirquinozol, also known by its IUPAC name 2-(hydroxymethyl)pyrazolo[1,5-c]quinazolin-5(6H)-one, is a compound that was investigated as an antiallergen and antiasthmatic agent in the early 1980s. Despite its promising properties, it was never marketed. This compound is notable for blocking the release of histamine evoked by allergens without binding to β-adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pirquinozol involves the formation of the pyrazolo[1,5-c]quinazolin-5(6H)-one core structure. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the quinazolinone moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and formation of the desired heterocyclic structure .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pirquinozol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the quinazolinone moiety can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its antiallergic properties, particularly in blocking histamine release.
Medicine: Explored as a potential antiasthmatic agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
Pirquinozol exerts its effects by blocking the release of histamine evoked by allergens. Unlike traditional antihistamines, it does not bind to β-adrenergic receptors. The exact molecular targets and pathways involved in its mechanism of action are not fully elucidated, but it is known to interfere with the histamine release process .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds containing the pyrazole ring, such as aminopyrazoles, which are known for their biological activities.
Quinazolinone derivatives: Compounds with the quinazolinone core, which are used in various medicinal applications.
Uniqueness of Pirquinozol
This compound is unique in its ability to block histamine release without acting as a traditional antihistamine. This property makes it a valuable compound for further research in developing new antiallergic and antiasthmatic agents .
Properties
IUPAC Name |
2-(hydroxymethyl)-6H-pyrazolo[1,5-c]quinazolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-6-7-5-10-8-3-1-2-4-9(8)12-11(16)14(10)13-7/h1-5,15H,6H2,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKOGNIEDDIMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984432 | |
Record name | 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65950-99-4 | |
Record name | Pirquinozol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65950-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirquinozol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065950994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRQUINOZOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D16HG4V2UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What is the mechanism of action for Pirquinozol in managing allergic reactions?
A: this compound itself is a prodrug, meaning it needs to be metabolized in the body to become active. [] Its active metabolite, SQ 12,903, demonstrates anti-allergic properties by inhibiting histamine release from mast cells. This mechanism is similar to the actions of disodium cromoglycate (DSCG) and doxantrazole. [] While the exact mechanism remains unclear, these findings suggest that this compound, through its active metabolite, may interfere with the degranulation process of mast cells, thus reducing histamine release and mitigating allergic responses.
Q2: Are there analytical methods available to study this compound and its active metabolite?
A: Yes, high-performance liquid chromatography (HPLC) has been successfully employed to analyze both this compound and its active metabolite. [] This technique allows for the separation, identification, and quantification of these compounds, which is crucial for pharmacokinetic studies, formulation development, and quality control.
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